8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is classified as a purine derivative. Its chemical structure is characterized by the presence of amino and hydroxyl functional groups, as well as a dimethylphenoxy substituent. The compound has the CAS number 941873-75-2 and a molecular formula of , with a molecular weight of approximately 471.6 g/mol .
The synthesis of 8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One potential synthetic route includes:
Key parameters such as temperature, solvent choice (commonly dimethyl sulfoxide or acetonitrile), and reaction time are critical for optimizing yields and purity .
The molecular structure of 8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be described as follows:
The compound's SMILES notation is CCCCC(CC)CNc1nc2c(c(=O)[nH]c(=O)n2C)n1CC(O)COc1ccc(C)c(C)c1
, which provides insight into its connectivity .
8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is expected to participate in various chemical reactions:
These reactions are significant for its potential applications in medicinal chemistry and pharmacology .
The mechanism of action for 8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may involve:
Research into its biological activity is essential for understanding its full pharmacological profile .
The physical and chemical properties of 8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include:
Additional properties such as melting point and boiling point are not readily available but should be characterized for comprehensive understanding .
The scientific applications of 8-amino-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include:
Further research is essential to fully elucidate its biological effects and potential therapeutic uses .
CAS No.:
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2